molecular formula C16H23NO5 B13983539 Boc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid

Boc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid

Cat. No.: B13983539
M. Wt: 309.36 g/mol
InChI Key: SUANLYCZPPNHCZ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxybenzyl group attached to a propanoic acid backbone. This compound is often used in peptide synthesis and other organic reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methoxybenzyl chloride with a suitable amino acid derivative under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the efficient production of this compound. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of the free amino acid.

Scientific Research Applications

Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other sites. The methoxybenzyl group can undergo electrophilic aromatic substitution reactions, while the carboxylic acid group can participate in esterification and amidation reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc-®-3-amino-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a different position of the methoxy group.

    Boc-®-3-amino-2-(3-hydroxybenzyl)propanoic acid: Contains a hydroxyl group instead of a methoxy group.

    Boc-®-3-amino-2-(3-methylbenzyl)propanoic acid: Contains a methyl group instead of a methoxy group.

Uniqueness

Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical reactions. The Boc protecting group also provides stability, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(2R)-2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)8-11-6-5-7-13(9-11)21-4/h5-7,9,12H,8,10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

SUANLYCZPPNHCZ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)O

Origin of Product

United States

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